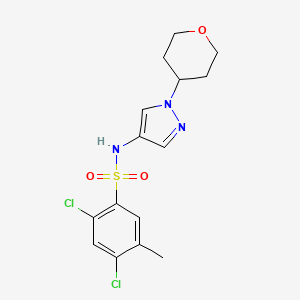
2,4-dichloro-5-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,4-dichloro-5-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H17Cl2N3O3S and its molecular weight is 390.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,4-Dichloro-5-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H19Cl2N3O3S with a molecular weight of 384.3 g/mol. The compound contains a sulfonamide moiety, which is known for its diverse biological activities, including antibacterial and antitumor properties.
Inhibition of Key Enzymes
Research indicates that compounds with similar structures often exhibit inhibitory effects on various kinases and enzymes involved in cancer progression. For instance, pyrazole derivatives have been shown to inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in tumor growth and metastasis . The incorporation of the tetrahydro-2H-pyran moiety may enhance the selectivity and potency against specific targets.
Antitumor Activity
In vitro studies have demonstrated that derivatives of pyrazole exhibit significant cytotoxicity against various cancer cell lines. A study involving pyrazole derivatives indicated that they could synergistically enhance the effects of conventional chemotherapeutics like doxorubicin in breast cancer models . This suggests that this compound may similarly potentiate antitumor effects.
Anticancer Properties
The anticancer potential of this compound can be attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Specific studies have reported that similar compounds can effectively reduce tumor size in xenograft models without significant toxicity .
Anti-inflammatory Activity
The sulfonamide group is also associated with anti-inflammatory properties. Research has shown that compounds with sulfonamide functionalities can modulate inflammatory pathways, potentially reducing symptoms in conditions such as rheumatoid arthritis .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their antitumor activity against MCF-7 (breast cancer) and MDA-MB-231 cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of traditional chemotherapeutics, highlighting their potential as lead compounds for further development .
Eigenschaften
IUPAC Name |
2,4-dichloro-5-methyl-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O3S/c1-10-6-15(14(17)7-13(10)16)24(21,22)19-11-8-18-20(9-11)12-2-4-23-5-3-12/h6-9,12,19H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIAXWXXVRZOAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














